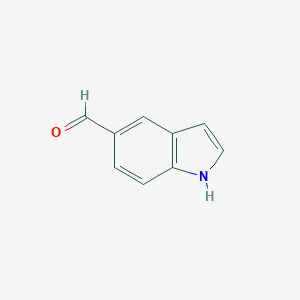

Indole-5-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZUEEUKBYCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343325 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-69-6 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indole-5-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and its applications in drug discovery and materials science.

Core Chemical Information

This compound, also known as 5-Formylindole, is an aromatic aldehyde featuring an indole (B1671886) scaffold.[1] Its unique structure makes it a valuable precursor for the synthesis of a wide array of bioactive molecules and functional materials.[1][2]

| Identifier | Value | Reference |

| CAS Number | 1196-69-6 | [1][2][3][4] |

| Molecular Formula | C₉H₇NO | [1][2][3][4] |

| IUPAC Name | 1H-indole-5-carbaldehyde | [3] |

| Synonyms | 5-Formylindole, 1H-Indole-5-carbaldehyde, 5-Indolealdehyde | [1][2] |

| InChI | 1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | [3] |

| InChI Key | ADZUEEUKBYCSEY-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1ccc2[nH]ccc2c1 | [3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 145.16 g/mol | [1][3] |

| Appearance | Yellowish-brown crystalline powder | [1][2] |

| Melting Point | 100-103 °C (lit.) | [5] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [5] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water.[2][5] Soluble in organic solvents like DMSO and dimethylformamide.[6] | |

| pKa | 16.14 ± 0.30 (Predicted) | [2] |

| Purity | ≥ 98% (Assay) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analytical characterization of this compound are provided in this section.

While multiple synthetic routes exist, a common laboratory-scale synthesis involves the formylation of indole. One established method is the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of Indole

This procedure describes the formylation of indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to primarily yield Indole-3-carboxaldehyde, with this compound as a potential, though less favored, regioisomer depending on reaction conditions and substrate modifications. Specific synthetic routes targeting the 5-position often start from appropriately substituted precursors. A general procedure for a related indole synthesis is provided for context.[7]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Reagent Preparation: In the flask, place a solution of indole in a suitable anhydrous solvent (e.g., DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride to an excess of dimethylformamide with stirring to form the Vilsmeier reagent.

-

Reaction: Add the indole solution dropwise to the Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.

-

Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.

A generalized workflow for indole synthesis is depicted below.

Caption: Generalized workflow for the synthesis of the indole core structure.

Crude this compound can be purified using standard laboratory techniques such as recrystallization or silica (B1680970) gel column chromatography.

Protocol 1: Recrystallization

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixture) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

A visual representation of the purification workflow is provided below.

Caption: A simplified workflow for the purification of this compound by recrystallization.

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Parameters and Expected Results | Reference |

| ¹H NMR | In DMSO-d₆, characteristic peaks include a singlet for the aldehyde proton (~9.9 ppm), a broad singlet for the NH proton (~12.2 ppm), and signals in the aromatic region (7.2-8.5 ppm). | [8][9] |

| ¹³C NMR | The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of around 185 ppm. | [8][9] |

| FTIR | Shows characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and aromatic C-H and C=C stretching. | [3] |

| GC-MS | A single peak at a specific retention time with a mass spectrum showing the molecular ion peak (m/z = 145) and characteristic fragmentation patterns. | [10] |

| HPLC | Analysis on a C18 column with a suitable mobile phase (e.g., methanol/water) and UV detection (e.g., at 280 nm) will show a single major peak for the pure compound. | [1][10] |

Biological Activity and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Derivatives of this compound have been explored for their potential as:

-

Anti-proliferative and Anti-inflammatory Agents: Used in the preparation of curcumin (B1669340) derivatives.[11]

-

Anticancer Agents: Used in the synthesis of bibenzimidazole derivatives that act as topoisomerase I inhibitors.[11]

-

Neuroprotective Agents: Employed in the stereoselective synthesis of dibenzylideneacetone (B150790) derivatives as β-amyloid imaging probes.

-

Enzyme Inhibitors: A reactant in preparing analogs of botulinum neurotoxin serotype A protease inhibitors.

-

Aurora Kinase A Inhibitors: Utilized in the structure-based drug design of these inhibitors.

Recent studies on the related isomer, Indole-3-carboxaldehyde (ICA), have shed light on its direct biological roles. ICA, a microbiota-derived tryptophan metabolite, has been shown to inhibit inflammatory responses and lipid accumulation in macrophages. This effect is mediated through the miR-1271-5p/HDAC9 signaling pathway, suggesting a protective role against atherosclerosis.[12] Another study indicates that Indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome, highlighting its role in maintaining intestinal homeostasis.[13] While these findings are for the 3-isomer, they suggest that this compound and its derivatives may possess similar or related biological activities worthy of investigation.

The signaling pathway for Indole-3-carboxaldehyde's anti-inflammatory action is illustrated below.

Caption: Signaling pathway of Indole-3-carboxaldehyde in macrophages.[12]

Applications

The versatility of this compound makes it a valuable compound in several areas of research and development:

-

Pharmaceutical Synthesis: It is a fundamental building block for synthesizing a diverse range of pharmaceutical agents, including those targeting cancer, inflammation, and neurological disorders.[1][2]

-

Fluorescent Probes: Used in the development of fluorescent probes for biological imaging, which are critical tools in drug discovery for visualizing cellular processes.[1]

-

Organic Synthesis: Serves as a key intermediate in the creation of complex heterocyclic molecules and natural products.[1]

-

Materials Science: Employed in the production of dyes and pigments.[1]

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and eye irritation and may cause respiratory irritation.[3]

-

Hazard Statements: H315, H319, H335[3]

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[3]

-

Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

-

Storage: Store in a cool, dry place at 0-8 °C, protected from light and air.[1][14] It is classified under storage class code 11 for combustible solids.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. インドール-5-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, biological activity and molecular modeling stu... [degruyterbrill.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. goldbio.com [goldbio.com]

Indole-5-carboxaldehyde: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indole-5-carboxaldehyde is a versatile aromatic aldehyde featuring a core indole (B1671886) structure, a pivotal heterocyclic motif in numerous biologically active compounds.[1] With the chemical formula C₉H₇NO, it serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Its structural similarity to neurotransmitters makes it a valuable precursor for agents targeting neurological disorders.[1] Furthermore, its derivatives have demonstrated significant potential in developing compounds with anti-inflammatory and anticancer properties.[1] This document provides an in-depth guide to the core physicochemical properties of this compound, supported by experimental data and procedural insights.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for its application in synthesis, formulation, and biological studies.

| Property | Value | Source(s) |

| CAS Number | 1196-69-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO | [1][2][3][4][6] |

| Molecular Weight | 145.16 g/mol | [1][3][4][6][7] |

| Appearance | Yellowish-brown to pale yellow crystalline powder | [1][2][8] |

| Melting Point | 97-103 °C | [1][3][4][7][9] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol (B129727) | [2][7][9] |

| pKa | 16.14 ± 0.30 (Predicted) | [2] |

| LogP | 1.8 (Computed) | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for chemical characterization and process development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.

-

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range (97-103 °C).

-

The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. For this compound, a sharp melting range indicates high purity.[3]

-

Solubility Assessment

Solubility data is vital for reaction solvent selection, purification, and formulation.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or sonicator, filtration apparatus, and a quantification instrument (e.g., HPLC-UV).

-

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is allowed to settle, and the supernatant is carefully filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a calibrated analytical method, such as HPLC-UV.

-

The experiment is repeated to ensure reproducibility. Published data indicates insolubility in water and solubility in organic solvents like DMSO and methanol.[7]

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Purity is often reported based on HPLC analysis.[1]

-

Apparatus: HPLC system with a UV detector, a suitable reversed-phase column (e.g., C18), and appropriate mobile phase solvents.

-

Methodology (General Protocol):

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Preparation: A sample solution is prepared by dissolving a known mass of the test material in the same solvent.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm or ~300 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Visualizations: Synthesis and Application Pathways

General Synthetic Pathway

This compound is typically synthesized via formylation of the indole ring. The Vilsmeier-Haack reaction is a common method for this transformation.

Caption: A simplified diagram of the Vilsmeier-Haack reaction for synthesizing this compound.

Workflow in Drug Discovery

This compound serves as a key building block for creating more complex, biologically active molecules.[1][3][4]

Caption: Experimental workflow illustrating the use of this compound as a scaffold in multi-step synthesis.

Involvement of Indole Carboxaldehydes in Biological Signaling

While specific signaling pathways for this compound are not yet well-defined, studies on the related isomer, Indole-3-carboxaldehyde (I3A), provide valuable insights. I3A has been shown to inhibit inflammation by suppressing the NLRP3 inflammasome, a key component of the innate immune response.[10] This suggests a potential area of investigation for the 5-isomer.

Caption: Proposed anti-inflammatory mechanism of Indole-3-carboxaldehyde via inhibition of ROS and the NLRP3 inflammasome.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound 98 1196-69-6 [sigmaaldrich.com]

- 4. This compound 98 1196-69-6 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound | 1196-69-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Indole-5-carboxaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its utility as a precursor for anti-inflammatory compounds, HIV-protease inhibitors, and NMDA receptor antagonists underscores the importance of thoroughly understanding its physicochemical properties.[3] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for its characterization. A key focus is placed on presenting data in a clear, accessible format and providing robust methodologies to ensure reliable and reproducible results in a research and development setting.

Core Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale cream to orange powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| CAS Number | 1196-69-6 | |

| Melting Point | 100-103 °C | |

| Appearance | Pale cream to orange powder |

Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental and synthetic contexts. While comprehensive quantitative data is not extensively published, qualitative descriptions and data for the related isomer, indole-3-carboxaldehyde (B46971), provide valuable insights. The following table summarizes the known and anticipated solubility profile of this compound.

| Solvent | Solubility (Qualitative) | Anticipated Quantitative Solubility (mg/mL) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 30 | [4] |

| Methanol | Soluble | Data not available | |

| Ethanol | Data not available | Data not available | |

| Acetonitrile (B52724) | Data not available | Data not available | |

| Water | Insoluble | < 0.1 |

Note: The anticipated quantitative solubility in DMSO is based on data for the closely related indole-3-carboxaldehyde.[4] It is recommended to experimentally determine the precise solubility for specific applications.

Stability Profile

This compound is known to be sensitive to environmental factors, which can impact its purity and activity over time. Understanding its stability under various conditions is crucial for accurate experimental design and for defining appropriate storage and handling procedures.

General Stability and Storage Recommendations

-

Air Sensitivity: this compound is air-sensitive and prone to oxidation.[4]

-

Light Sensitivity: It is recommended to protect the compound from light.[3]

-

Storage Conditions: For long-term storage, it is advisable to keep this compound at 5°C, protected from light and moisture.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods. The following table outlines the expected stability of this compound under various stress conditions, based on the known behavior of indole-3-carboxaldehyde.[4]

| Condition | Expected Stability | Potential Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Indole-5-carboxylic acid and other acid-catalyzed degradation products |

| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Indole-5-carboxylic acid and other base-catalyzed degradation products |

| Oxidative (e.g., 3% H₂O₂) | Prone to oxidation | Indole-5-carboxylic acid |

| Thermal (e.g., 60°C) | Potential for degradation | Thermally induced degradation products |

| Photolytic (ICH Q1B) | Potential for degradation | Photodegradation products |

Experimental Protocols

To ensure accurate and reproducible data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, methanol, ethanol, acetonitrile, water)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease shaking and allow any undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of this compound and to detect and quantify its degradation products. This protocol is adapted from established methods for indole-3-carboxaldehyde.[4]

Objective: To separate this compound from its potential degradation products, particularly indole-5-carboxylic acid.

HPLC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable ratio of A and B, then ramp to a higher concentration of B to ensure elution of all components. A typical starting point could be 70% A / 30% B, ramping to 100% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO. Dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

-

Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the equilibrated HPLC system.

-

Evaluation: Compare the chromatogram of the sample to the standard. The appearance of new peaks, particularly a more polar peak with an earlier retention time, may indicate the presence of degradation products like indole-5-carboxylic acid. Quantify the percentage of impurities by peak area normalization.

Protocol 3: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[4][5]

Objective: To identify potential degradation pathways and establish a stability profile under accelerated conditions.

Procedure:

-

Sample Preparation: Prepare multiple, accurately weighed samples of solid this compound in appropriate vials. For solution stability, prepare solutions in the desired solvent (e.g., DMSO).

-

Initial Analysis (T=0): Analyze a control sample (not subjected to stress) using the stability-indicating HPLC method to determine the initial purity.

-

Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 1-4 weeks):

-

Acid Hydrolysis: Add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or elevated temperature (e.g., 60°C).

-

Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress: Place solid samples in an oven at a set temperature (e.g., 60°C).

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] Include a dark control.

-

-

Time-Point Analysis: At specified time points, withdraw samples from each stress condition.

-

Sample Analysis: Prepare the stressed samples for HPLC analysis as described in Protocol 2.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Identify and quantify any new degradation peaks. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

Potential Degradation Pathway of this compound

The primary degradation pathway for indole (B1671886) aldehydes is the oxidation of the aldehyde group to a carboxylic acid.[4]

Caption: Oxidation of this compound.

General Workflow for Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Caption: Shake-Flask Solubility Workflow.

Synthetic Utility of this compound

This compound is a versatile starting material for the synthesis of various bioactive molecules.

Caption: Synthesis of Bioactive Molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information in-house. The data on the related indole-3-carboxaldehyde serves as a valuable reference for anticipating the behavior of the 5-isomer. By following standardized procedures for characterization, scientists and drug development professionals can ensure the quality and reliability of their research and development efforts involving this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Indole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Indole-5-carboxaldehyde, a key building block in the development of novel therapeutic agents and functional materials. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to support researchers in their scientific endeavors.

Synthesis of this compound

The Vilsmeier-Haack reaction stands as a robust and widely employed method for the formylation of electron-rich aromatic compounds, including indoles. This section details a standard protocol for the synthesis of this compound, adapted from established procedures for indole (B1671886) formylation.

Synthesis Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the indole ring, and subsequent workup to yield the desired aldehyde.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride dropwise with continuous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve indole in anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice to decompose the excess Vilsmeier reagent. Make the solution alkaline (pH 8-9) by the slow addition of a cold aqueous solution of sodium hydroxide. This will precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be purified by either recrystallization or column chromatography to obtain a product of high purity.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) (95%) or an ethanol-water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Column Chromatography Protocol:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh)

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis.

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section outlines the standard analytical techniques and presents the expected data in a structured format.

Characterization Workflow

The characterization process typically involves a series of spectroscopic and analytical techniques to provide a comprehensive profile of the compound.

Caption: General workflow for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 100-103 °C |

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~11.5 | br s |

| CHO | ~9.9 | s |

| H-4 | ~8.1 | s |

| H-6 | ~7.7 | d |

| H-2 | ~7.5 | t |

| H-7 | ~7.4 | d |

| H-3 | ~6.6 | t |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-7a | ~138 |

| C-3a | ~136 |

| C-5 | ~131 |

| C-2 | ~126 |

| C-4 | ~125 |

| C-6 | ~122 |

| C-7 | ~112 |

| C-3 | ~102 |

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch (indole ring) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1660 | C=O stretch (aldehyde) |

| ~1580-1450 | C=C stretch (aromatic ring) |

2.3.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular ion) |

| 144 | [M-H]⁺ |

| 116 | [M-CHO]⁺ |

| 89 | [M-CHO-HCN]⁺ |

This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of this compound, empowering researchers in their pursuit of scientific innovation.

A Historical Perspective on the Discovery and Synthesis of Indole-5-carboxaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxaldehyde, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its indole (B1671886) scaffold is a privileged structure found in a vast array of biologically active compounds, from neurotransmitters to potent anticancer agents.[1] This technical guide provides a historical perspective on the discovery of this compound, delves into a significant early synthetic method, and explores its biological relevance by examining the signaling pathways influenced by its close isomers, offering valuable insights for researchers in the field.

Historical Context: The Emergence of a Versatile Intermediate

While the precise first synthesis of this compound is not prominently documented in readily available historical records, a significant and well-documented method for its preparation was reported in 1992 by Yang, Martin, and others in the journal Heterocycles.[2][3] Their work, focusing on the synthesis of various 5-substituted indoles, provided a robust and strategic approach to obtaining 5-formylindole, another common name for this compound. This method, utilizing a halogen-metal exchange strategy from the more readily available 5-bromoindole (B119039), marked a key development in the accessibility of this important synthetic intermediate.[2]

Prior to this, the broader family of indole syntheses, such as the Fischer (1883), Reissert (1897), and Gassman (1973) methods, laid the foundational chemical knowledge for constructing the indole ring system. However, the regioselective introduction of a formyl group at the 5-position remained a specific challenge. The 1992 publication therefore represents a notable milestone in the specific history of this compound, enabling further exploration of its chemical and biological properties.

Key Synthetic Protocol: Synthesis from 5-Bromoindole

The method described by Yang et al. provides a clear and reproducible pathway for the synthesis of this compound. The following is a detailed experimental protocol based on their halogen-metal exchange strategy.

Reaction Scheme:

Experimental Protocol:

-

Lithiation of 5-Bromoindole: To a solution of 5-bromoindole in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of tert-butyllithium (B1211817) (2.2 equivalents) in pentane (B18724) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: N,N-Dimethylformamide (DMF) (3.0 equivalents) is then added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at the same temperature.

-

Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 1.0 | - |

| tert-Butyllithium | C₄H₉Li | 64.06 | 2.2 | - |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 3.0 | - |

| This compound | C₉H₇NO | 145.16 | - | ~70-80% (Typical) |

Note: The yield is an estimated typical range for this type of reaction as the full paper was not available for direct citation of the exact reported yield.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are still under extensive investigation, the biological activities of its close isomer, Indole-3-carboxaldehyde (I3A), have been well-characterized, providing valuable insights into the potential mechanisms of action for the 5-substituted analogue. I3A has been shown to exhibit significant anti-inflammatory and anticancer properties.[4][5][6]

Notably, I3A has been demonstrated to inhibit inflammatory responses by modulating the miR-1271-5p/HDAC9 and the TLR4/NF-κB/p38 signaling pathways.[3][7][8]

miR-1271-5p/HDAC9 Signaling Pathway in Macrophages

Indole-3-carboxaldehyde has been shown to suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[3][7][9]

Caption: Indole-3-carboxaldehyde upregulates miR-1271-5p, which in turn inhibits HDAC9, leading to reduced inflammation and lipid accumulation in macrophages.

TLR4/NF-κB/p38 Signaling Pathway in Intestinal Inflammation

In the context of intestinal inflammation, Indole-3-carboxaldehyde has been found to ameliorate colitis by inhibiting the TLR4/NF-κB/p38 signaling pathway.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9447089B2 - Compositions and uses thereof - Google Patents [patents.google.com]

- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of the Molecular Structure of Indole-5-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The position of substituents on the indole ring significantly influences their electronic properties, molecular conformation, and, consequently, their biological activity. Indole-5-carboxaldehyde, a key synthetic intermediate, presents a unique electronic profile due to the electron-withdrawing nature of the aldehyde group at the 5-position of the benzoid ring. A thorough understanding of its structural and electronic properties at a molecular level is crucial for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. It details the computational methodologies employed to elucidate its geometric and electronic features, and presents a comparative analysis with experimental data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and materials science.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a planar indole ring system with a carboxaldehyde group attached to the C5 position. Theoretical calculations are essential to determine the precise bond lengths, bond angles, and dihedral angles, which define its three-dimensional geometry.

Computational Methodology

Density Functional Theory (DFT) has been demonstrated to be a reliable method for studying the geometry of indole derivatives. A recommended level of theory for geometry optimization is the B3LYP functional combined with a cc-pVTZ basis set, as this has been shown to provide accurate results for similar molecules like indole-3-carboxaldehyde.[1][2] Solvation effects, which can influence the conformation, can be modeled using the Polarizable Continuum Model (PCM).

Experimental Protocol: Quantum Chemical Calculations

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: cc-pVTZ.

-

Solvation Model: Polarizable Continuum Model (PCM), with a suitable solvent such as water or dimethyl sulfoxide (B87167) (DMSO).

-

Calculation Type: Geometry optimization followed by frequency calculation to confirm the structure as a true minimum on the potential energy surface.

-

Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

Key Geometric Parameters

The following table summarizes the theoretically predicted key geometric parameters for this compound. These values are based on DFT calculations at the B3LYP/cc-pVTZ level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C4-C5 | 1.408 | |

| C5-C6 | 1.397 | |

| C5-C10 (C=O) | 1.485 | |

| C10=O11 | 1.221 | |

| N1-C2 | 1.375 | |

| N1-C7a | 1.389 | |

| Bond Angles (°) ** | ||

| C4-C5-C6 | 120.5 | |

| C4-C5-C10 | 121.3 | |

| C6-C5-C10 | 118.2 | |

| C5-C10-O11 | 124.5 | |

| Dihedral Angles (°) ** | ||

| C4-C5-C10-O11 | 180.0 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical frequency calculations are instrumental in assigning the observed vibrational modes to specific molecular motions.

Computational Protocol for Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/cc-pVTZ). The calculated harmonic frequencies are often systematically higher than the experimental frequencies and are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation (FT-IR): A small amount of this compound is mixed with KBr powder and pressed into a pellet.

-

Sample Preparation (FT-Raman): The sample is placed in a capillary tube.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The experimental spectra are compared with the theoretically predicted and scaled vibrational frequencies for mode assignment.

Salient Vibrational Modes

The following table presents a selection of key calculated and experimental vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | ~3400 |

| C=O Stretch (Aldehyde) | 1685 | ~1670 |

| C=C Stretch (Aromatic) | 1600-1450 | 1580, 1470 |

| C-H Bending (in-plane) | 1300-1000 | 1250, 1120 |

| C-H Bending (out-of-plane) | 900-700 | 850, 750 |

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and potential as a pharmacophore. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

HOMO-LUMO Analysis

DFT calculations provide valuable insights into the electronic distribution and energy levels of the frontier molecular orbitals. The electron-withdrawing carboxaldehyde group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole, and also influence the HOMO-LUMO gap.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap | 4.15 |

Note: These values are representative and can be influenced by the computational method and solvent model.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

Relationship Between Theoretical and Experimental Data

Caption: Synergy between theoretical and experimental studies.

Conclusion

This technical guide has outlined a robust theoretical framework for the investigation of this compound's structure. By employing Density Functional Theory, researchers can gain detailed insights into its geometric, vibrational, and electronic properties. The synergy between these computational predictions and experimental data is paramount for validating the theoretical models and achieving a comprehensive understanding of this important molecule. The methodologies and data presented herein provide a solid foundation for future studies aimed at designing and developing novel indole-based compounds with tailored properties for various applications in drug discovery and materials science.

References

Indole-5-carboxaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Indole-5-carboxaldehyde (CAS No. 1196-69-6), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

GHS Hazard Statements:

-

H335: May cause respiratory irritation[3]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1][5] |

| Molecular Weight | 145.16 g/mol | [3][5] |

| Appearance | White to Yellow to Orange powder to crystal | [4][6] |

| Melting Point | 100-103 °C | [5][7] |

| Boiling Point | 339.1 °C at 760 mmHg | [7] |

| Flash Point | 166.8 °C | [7] |

| Solubility | Soluble in DMSO and Methanol. Insoluble in water. | [7] |

| Storage Temperature | 0-8 °C | [6] |

Table 2: Toxicological Data

| Hazard Classification | Category | Target Organs | Notes | Reference |

| Skin Corrosion/Irritation | Category 2 | Skin | Causes skin irritation. | [1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Eyes | Causes serious eye irritation. | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Respiratory system | May cause respiratory irritation. | [1][2][5] |

No specific LD50 or LC50 data for this compound was found in the provided search results. The hazard classifications are based on existing data and computational models.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key experiments are detailed below.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.[6][8]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped. Only animals with healthy, intact skin are used.[8]

-

Application: A single dose of 0.5 g of the solid test substance (moistened with a suitable vehicle) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[6][9] An untreated area of skin serves as a control.

-

Exposure: The exposure period is 4 hours.[6] After this period, the residual test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations are continued for up to 14 days to assess the reversibility of any observed effects.[6][8]

-

Scoring: The severity of the skin reactions is scored numerically. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Healthy young adult albino rabbits are used.[2][5] Both eyes of each animal are examined 24 hours before the test to ensure there are no pre-existing injuries or irritation.[2][5]

-

Application: The test substance is placed in the conjunctival sac of one eye of the animal after gently pulling the lower eyelid away from the eyeball.[2][5] The other eye remains untreated and serves as a control. The eyelids are then held together for about one second to prevent loss of the substance.[2][5]

-

Initial Test: The test is initially performed on a single animal.[2]

-

Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[10] The observation period can extend up to 21 days to determine the reversibility of the effects.[2][10]

-

Confirmatory Test: If no corrosive or severe irritant effect is observed in the initial test, the response is confirmed using up to two additional animals.[4]

-

Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[2][5]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To evaluate the health hazards associated with short-term inhalation exposure to a substance.[1][11]

Methodology:

-

Animal Model: The rat is the preferred species for this test.[12]

-

Exposure: The animals are exposed to the test substance, typically as a dust or aerosol, for a predetermined period, usually 4 hours, in a dynamic inhalation exposure system.[3][11][13] The study can be conducted at a single concentration or multiple concentrations to determine the LC50 (median lethal concentration).[3][11]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[3][12][13]

-

Parameters Monitored: During the observation period, animals are monitored for mortality, clinical signs of toxicity, behavioral changes, and body weight fluctuations.[11]

-

Necropsy: At the end of the study, a gross necropsy is performed on all animals to evaluate any pathological changes.[11][13]

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood.[13]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][13]

-

Respiratory Protection: If ventilation is inadequate or when handling large quantities that may generate dust, use a NIOSH-approved N95 (or equivalent) dust mask.[5][10][14]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[2]

-

Do not eat, drink, or smoke in the work area.[1]

Storage:

First Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician. [1][2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][2]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation occurs, get medical advice/attention.[1][2] Remove and wash contaminated clothing before reuse.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][11] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][11] If eye irritation persists, get medical advice/attention.[1][2]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14]

Accidental Release Measures

In the event of a spill, follow the established protocol to ensure a safe and effective response.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 9. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. eurolab.net [eurolab.net]

- 14. nucro-technics.com [nucro-technics.com]

The Indole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast number of natural products, essential biomolecules like tryptophan, and FDA-approved pharmaceuticals underscores its role as a "privileged scaffold."[1][2] This guide delves into the profound biological significance of the indole core, offering a technical overview of its multifaceted therapeutic applications, the underlying mechanisms of action, and key experimental methodologies used in its evaluation.

The Indole Scaffold: A Versatile Pharmacophore

The indole ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, possesses a unique electronic structure that allows it to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and cation–π interactions.[2] This chemical versatility enables indole-containing molecules to bind to a wide range of biological targets with high affinity, including enzymes, receptors, and even DNA.[2][3] Consequently, indole derivatives exhibit a remarkable spectrum of pharmacological activities.[4][5]

Diverse Biological Activities and Therapeutic Applications

The structural adaptability of the indole scaffold has been exploited to develop drugs for a multitude of diseases. The following sections summarize the key therapeutic areas where indole derivatives have made a significant impact, supported by quantitative data on their biological activity.

Anticancer Activity

Indole derivatives are prominent in oncology, acting through various mechanisms to inhibit cancer cell growth and proliferation.[3][4] Key mechanisms include the inhibition of tubulin polymerization, disruption of crucial signaling pathways, and induction of apoptosis.[4][6]

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound/Class | Mechanism of Action | Target Cell Line(s) | IC50 Value(s) | Reference(s) |

| Vincristine | Tubulin Polymerization Inhibitor | Various Cancer Cells | Ki: 85 nM | [6] |

| Compound 9 (Benzimidazole-Indole Hybrid) | Tubulin Polymerization Inhibitor | A549, HepG2, MCF-7 | 2.4 µM, 3.8 µM, 5.1 µM | [6] |

| Compound 1k (Sulfur-Spaced TMP Derivative) | Tubulin Polymerization Inhibitor | MCF-7 | 4.5 nM | [6] |

| Indole-Chalcone Derivative (55) | Tubulin Polymerization Inhibitor | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.0003 - 0.009 µM | [7] |

| Spirooxindole-based N-alkylated maleimides (43a, 43b) | HER2/HER3 Inhibitor | MCF-7, MDA-MB-231 | 3.88 - 5.83 µM (MCF-7), 17.897 µM (MDA-MB-231) | [7] |

| Indole-3-Carbinol (I3C) Derivatives | PI3K/Akt/mTOR Pathway Inhibitors | Colon Cancer Cells | Varies | [8] |

| 3,3'-Diindolylmethane (B526164) (DIM) | PI3K/Akt/mTOR Pathway Inhibitor | Prostate Cancer Cells | Varies | [8] |

| Oglufanide | VEGF Inhibitor | - | - | [9] |

| PIM Inhibitor (41) | PIM 1, 2, and 3 Kinase Inhibitor | - | 0.22 - 2.46 µM | [7] |

Antiviral Activity

The indole scaffold is a key component in several antiviral agents, targeting various stages of the viral life cycle.[8] Notable examples include inhibitors of viral entry, replication, and essential viral enzymes.[9][10]

Table 2: Antiviral Activity of Representative Indole Derivatives

| Compound/Class | Target Virus | Mechanism of Action | EC50 / IC50 Value(s) | Reference(s) |

| Umifenovir (Arbidol) | SARS-CoV-2, Influenza, Hepatitis | Membrane Fusion Inhibitor | IC50: 4.11 µM (SARS-CoV-2) | [11] |

| Atevirdine | HIV | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | - | [9] |

| Delavirdine | HIV-1 | NNRTI | IC50: 0.26 µM | [12] |

| Indole-2-carboxylic acid derivative (91) | HIV-1 | Integrase Strand Transfer Inhibitor | IC50: 3.11 µM | [4] |

| Tetrahydroindole Derivative (3) | Hepatitis C Virus (HCV) | - | EC50: 7.9 µM (gt 1b), 2.6 µM (gt 2a) | [13] |

| Indole Acrylamide Derivative (15) | Hepatitis C Virus (HCV) | - | EC50: 1.9 µM | [13] |

| Indole-based Ferulic Acid Derivative (2) | SARS-CoV-2 | - | IC50: 68.28 µM | [14] |

| 17-nor-excelsinidine | HSV, ADV | - | EC50: 1.09 µg/mL (HSV), 0.94 µM (ADV) | [7] |

| Strictamine | HSV, ADV | - | EC50: 0.36 µg/mL (HSV), 0.28 µM (ADV) | [7] |

Antimicrobial Activity

With the rise of antibiotic resistance, indole derivatives have emerged as a promising class of antimicrobial agents.[4] They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential bacterial enzymes.[4][15]

Table 3: Antimicrobial Activity of Representative Indole Derivatives

| Compound/Class | Target Microorganism(s) | MIC Value(s) | Reference(s) |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 µg/mL | |

| Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | |

| 5-iodoindole | Extensively Drug-Resistant A. baumannii (XDRAB) | 64 µg/mL | [15] |

| 5-fluoroindole | XDRAB | 64 µg/mL | [15] |

| 6-bromoindole | XDRAB | 64 µg/mL | [15] |

| 3-methylindole | XDRAB | 64 µg/mL | [15] |

| 4-bromo-6-chloroindole | S. aureus | 30 µg/mL | [16] |

| 6-bromo-4-iodoindole | S. aureus | 20 µg/mL | [16] |

| Indole-triazole Conjugate (6f) | C. albicans, C. tropicalis | 2 µg/mL | [17] |

| Indole-3-carboxamido-polyamine (13b) | S. aureus, P. aeruginosa | 2.2 µM (S. aureus), 71 µM (P. aeruginosa) | [18] |

Anti-inflammatory Activity

The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the scaffold's importance in treating inflammation.[19][20] Newer indole derivatives often target key inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines.[19][21][22]

Table 4: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound/Class | Mechanism of Action / Target | IC50 Value(s) | Reference(s) |

| Indomethacin | COX-1/COX-2 Inhibitor | Varies | [19] |

| 5-bromoisatin | NO, TNFα, PGE2 Inhibition | IC50 (NO): 151.6 µM, IC50 (TNFα): 38.05 µM | [21] |

| 6-bromoindole | NF-κB Translocation Inhibition | - | [21] |

| Ursolic Acid-Indole Derivative (UA-1) | NO Inhibition | IC50: 2.2 µM | [23] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α Inhibition | IC50 (NO): 10.992 µM, IC50 (IL-6): 2.294 µM, IC50 (TNF-α): 12.901 µM | [22] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13f) | IL-6 Inhibition | IC50: 1.539 µM | [22] |

Key Signaling Pathways Modulated by Indole Derivatives

The therapeutic effects of indole compounds are often rooted in their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[3][8] Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and survival.[8][24]

Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[19][25] Aberrant activation of this pathway is common in cancer.[26] Certain indole derivatives can interfere with this cascade, representing a key strategy for anticancer drug development.

Key Experimental Protocols

The biological evaluation of indole derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments used to assess the anticancer properties of these compounds.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[4][20]

Objective: To determine the concentration of an indole derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[20]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[27]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[27] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[27] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures a compound's ability to interfere with the assembly of tubulin into microtubules, a key mechanism for many indole-based anticancer agents.[6][28]

Objective: To determine if an indole derivative inhibits the polymerization of purified tubulin.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5′-triphosphate (GTP)

-

Glycerol

-

Test indole derivative dissolved in an appropriate solvent (e.g., DMSO)

-

Known tubulin inhibitor (e.g., Colchicine) and stabilizer (e.g., Paclitaxel) as controls

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[1]

-

Plate Setup: Pre-warm a 96-well plate to 37°C for at least 30 minutes.[1] Add 5 µL of the test compound, controls (Colchicine, Paclitaxel), or vehicle (DMSO) to the appropriate wells.[1]

-

Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]

-

Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 1 hour.[29]

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Experimental and Synthetic Workflow Visualization

The discovery and development of novel indole derivatives follow a structured workflow, from initial synthesis to biological evaluation. Multicomponent reactions (MCRs) are often employed for the efficient synthesis of indole libraries.[30]

Conclusion and Future Perspectives

The indole scaffold is undeniably a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[28] Its structural simplicity, coupled with its rich chemical reactivity and ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the synthesis of novel, highly functionalized indole derivatives, the exploration of new therapeutic targets, and the development of indole-based compounds with improved selectivity and reduced side effects to address unmet clinical challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Methodological & Application

Synthesis of Novel Heterocycles from Indole-5-carboxaldehyde: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Indole-5-carboxaldehyde serves as a versatile building block in the synthesis of a diverse array of novel heterocyclic compounds with significant potential in drug discovery and development. Its unique chemical structure allows for its participation in various multi-component reactions, leading to the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-b]indoles, dihydropyrimidines, and dihydropyridines using this compound as a key starting material. Furthermore, it explores the modulation of key signaling pathways by these synthesized heterocycles, offering insights into their potential therapeutic applications.

Application Notes